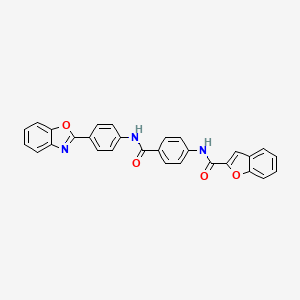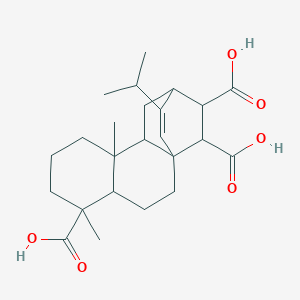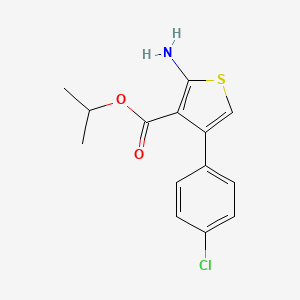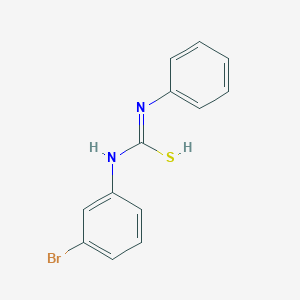
4'-Chloro-2,4-dimethoxychalcone
Descripción general
Descripción
4’-Chloro-2,4-dimethoxychalcone is a chalcone derivative, which belongs to the flavonoid family. Chalcones are open-chain flavonoids with two aromatic rings linked by an aliphatic three-carbon chain. The compound 4’-Chloro-2,4-dimethoxychalcone has the molecular formula C17H15ClO3 and a molecular weight of 302.75 g/mol . Chalcones are known for their diverse biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Aplicaciones Científicas De Investigación
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4’-Chloro-2,4-dimethoxychalcone is the autophagy pathway . Autophagy is a cellular process that degrades and recycles cellular components, and it plays a crucial role in maintaining cellular health and function . The compound also interacts with specific GATA transcription factors .
Mode of Action
4’-Chloro-2,4-dimethoxychalcone induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . This interaction results in changes in cellular processes, including lifespan extension and cardioprotection .
Biochemical Pathways
The compound affects the autophagy pathway, which is involved in the degradation and recycling of cellular components . It also impacts the TORC1 kinase pathway, although its effects are independent of this pathway . The compound’s effects on these pathways result in a systemic impact on the metabolome, most prominently characterized by changes in cellular amino acid composition .
Pharmacokinetics
The compound’s molecular weight (30276 Da) and its chemical structure suggest that it may have good bioavailability .
Result of Action
The compound promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity . Both the lifespan extension and the cardioprotection depend on autophagy, whereas hepatoprotection does not . The compound might also exert antioxidative effects .
Análisis Bioquímico
Biochemical Properties
It is known that chalcones, the class of compounds to which 4’-Chloro-2,4-dimethoxychalcone belongs, often interact with various enzymes and proteins .
Cellular Effects
A related compound, 4,4’-dimethoxychalcone (DMC), has been shown to promote longevity in yeast, worms, and flies, and protect mice from heart injury and liver toxicity .
Molecular Mechanism
Dmc, a related compound, has been shown to induce autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway .
Dosage Effects in Animal Models
Dmc has been shown to protect mice from heart injury and liver toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,4-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2,4-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 4’-Chloro-2,4-dimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2,4-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydrochalcones, alcohol derivatives.
Substitution: Amino, thio, or alkoxy-substituted chalcones.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxychalcone: A natural flavonoid with similar structural features but without the chloro substituent.
2’-Hydroxy-3,4-dimethoxychalcone: Another chalcone derivative with hydroxyl and methoxy groups.
Uniqueness
4’-Chloro-2,4-dimethoxychalcone is unique due to the presence of the chloro substituent, which enhances its biological activity and makes it a valuable compound for various applications. The chloro group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4'-Chloro-2,4-dimethoxychalcone can be achieved through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base.", "Starting Materials": [ "4-chlorobenzaldehyde", "2,4-dimethoxyacetophenone", "Base (such as NaOH or KOH)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde and 2,4-dimethoxyacetophenone in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Characterize the product by spectroscopic methods such as NMR and IR." ] } | |
Número CAS |
18493-31-7 |
Fórmula molecular |
C17H15ClO3 |
Peso molecular |
302.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3 |
Clave InChI |
RIAYIRFYWCEXLV-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC |
SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride](/img/structure/B7775767.png)
![2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775779.png)
![2-[[1-(1-adamantyl)ethylamino]methylidene]indene-1,3-dione](/img/structure/B7775780.png)

![2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B7775803.png)

![2-[[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]methylidene]indene-1,3-dione](/img/structure/B7775823.png)
![2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775837.png)
![2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775839.png)

![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775847.png)


